Dulcin appears as white crystals. (NTP, 1992) Dulcin is a member of ureas. (4-Ethoxyphenyl)urea, also known as dulcin? or p-ureidophenetole, belongs to the class of organic compounds known as n-phenylureas. N-phenylureas are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group (4-Ethoxyphenyl)urea exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, (4-ethoxyphenyl)urea is primarily located in the cytoplasm.
Related Compounds
p-Phenetidine
Compound Description: p-Phenetidine is an aromatic amine with the chemical formula C8H11NO. It is a colorless liquid that is soluble in water. p-Phenetidine is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds []. One important application is its role as a precursor in the synthesis of the analgesic drug, phenacetin [].
Relevance: p-Phenetidine is a key degradation product of dulcin, formed through the hydrolysis of the ureido group. Several studies highlight this relationship, particularly in analytical methods for dulcin detection. For instance, in gas chromatography, dulcin can decompose at high temperatures into p-phenetidine []. This compound also plays a crucial role in understanding the color formation mechanisms in traditional dulcin detection methods like the Jorissen and Ruggeri tests, where p-phenetidine undergoes oxidation []. Furthermore, it is a central intermediate in the synthesis of dulcin from nitrobenzene [, ].
4-Ethoxybenzenediazonium ion (4EBD)
Compound Description: 4-Ethoxybenzenediazonium ion (4EBD) is an organic cation formed by the diazotization of p-phenetidine []. This ion is unstable and readily undergoes further reactions, including decomposition to substances with active methylene groups adjacent to a carbonyl group [].
Relevance: 4EBD serves as a crucial intermediate in the fluorometric determination of dulcin using sodium nitrite. It is formed from p-phenetidine, a key degradation product of dulcin. 4EBD ultimately reacts with active methylene compounds, in the presence of an alkaline solution and nitrous oxide, to form the fluorescent compound used for dulcin quantification [].
1,3-Bis(4-ethoxyphenyl)-5-tetrazolone
Compound Description: 1,3-Bis(4-ethoxyphenyl)-5-tetrazolone is a heterocyclic compound with a tetrazolone ring structure. It exhibits fluorescence, making it valuable in analytical chemistry [, ].
Relevance: This compound is the key fluorescent product formed in the reaction of dulcin with sodium nitrite [, ]. This reaction, proceeding through the formation of p-phenetidine and the 4-ethoxybenzenediazonium ion, is utilized in a sensitive fluorometric method for dulcin analysis [].
Trifluoroacetophenetidine
Compound Description: Trifluoroacetophenetidine is a derivative of p-phenetidine where the amino group (-NH2) is acylated with trifluoroacetic anhydride [].
Relevance: In gas chromatography analysis of dulcin, trifluoroacetophenetidine is formed by on-column derivatization of p-phenetidine, a decomposition product of dulcin, with trifluoroacetic anhydride []. This derivatization helps in identifying the p-phenetidine peak and confirming dulcin's presence in the sample.
Trimethylsilyl-p-phenetidine
Compound Description: Trimethylsilyl-p-phenetidine is a silylated derivative of p-phenetidine, formed by the reaction of p-phenetidine with a silylating agent like bis(trimethylsilyl)acetamide [].
Relevance: Similar to trifluoroacetophenetidine, trimethylsilyl-p-phenetidine is a derivative used in gas chromatography analysis of dulcin. When p-phenetidine, a breakdown product of dulcin, is treated with bis(trimethylsilyl)acetamide, it forms trimethylsilyl-p-phenetidine, which is more volatile and suitable for gas chromatography analysis [].
N,N-Dichlorocyclohexylamine
Compound Description: N,N-Dichlorocyclohexylamine is a chlorinated derivative of cyclohexylamine. This compound is significant in analytical chemistry for its use in detecting cyclamate [].
Relevance: While not structurally related to dulcin, N,N-dichlorocyclohexylamine is relevant in the context of food additive analysis. It is a derivative formed from cyclamate, another artificial sweetener often analyzed alongside dulcin in food samples. The formation of this derivative is part of a specific detection method for cyclamate using HPLC [].
Dulcin-N-glucuronide (DNG)
Compound Description: Dulcin-N-glucuronide (DNG) is a metabolite of dulcin formed in the liver. It is a result of the glucuronidation process, where a glucuronic acid molecule is attached to dulcin, primarily by UDP-glucuronosyltransferases (UGTs), specifically UGT1A7 [].
Relevance: DNG is the primary metabolite of dulcin identified in rabbits. Its formation, primarily facilitated by UGT1A7 in the liver, helps understand the metabolism and elimination of dulcin from the body [].
Source
Dulcin is derived from 4-aminophenol through a series of synthetic steps involving nucleophilic acyl substitution and ether synthesis. Its structure comprises a urea group connected to a phenethyl moiety through an ether linkage, which is crucial for its sweetness perception .
Classification
Dulcin is classified as an artificial sweetener and belongs to the category of urea derivatives. It is primarily studied for its effects on taste perception and potential applications in pharmacological contexts.
Synthesis Analysis
The synthesis of dulcin involves several key steps:
Starting Material: The synthesis begins with 4-aminophenol, which undergoes nucleophilic acyl substitution with acetic anhydride to form acetaminophen.
Williamson Ether Synthesis: Acetaminophen is then reacted with sodium hydroxide and bromoethane to yield phenacetin.
Hydrolysis and Nucleophilic Addition: The phenacetin undergoes hydrolysis followed by nucleophilic addition with urea, resulting in the formation of dulcin.
Molecular Structure Analysis
Dulcin's molecular structure can be described as follows:
Chemical Formula: C₉H₁₃N₂O₂
Molecular Weight: 181.21 g/mol
Structural Features:
A central urea group (H₂N-CO-NH₂)
An ethoxy group (C₂H₅O-) attached to a phenyl ring (C₆H₄)
The structure allows dulcin to interact effectively with the sweet taste receptor TAS1R3, contributing to its high sweetness intensity .
Chemical Reactions Analysis
Dulcin can participate in various chemical reactions, primarily due to its functional groups:
Decomposition upon Heating: Dulcin decomposes when heated, although specific decomposition products have not been extensively characterized.
Reactions with Isocyanates: The urea group can react with isocyanates under suitable conditions, which can be utilized in further synthetic applications .
Mechanism of Action
Dulcin's mechanism of action involves its interaction with the sweet taste receptor TAS1R3 located on taste buds. When dulcin binds to this receptor, it activates a signaling cascade that results in the perception of sweetness. This mechanism is significant for studies investigating taste signaling pathways and the physiological effects of sweeteners on appetite and metabolism .
Physical and Chemical Properties Analysis
Physical Properties
Appearance: White crystalline powder
Melting Point: Approximately 173-174 °C
Solubility: Soluble in water and organic solvents like ethanol
Chemical Properties
Stability: Moderately stable under standard conditions but decomposes upon heating.
Reactivity: Reacts with strong acids or bases; potential for hydrolysis under certain conditions.
These properties make dulcin a subject of interest not only as a sweetener but also for potential applications in various chemical processes .
Applications
Dulcin has several scientific applications:
Taste Research: It serves as a model compound for studying sweet taste perception mechanisms due to its high potency and distinct chemical structure compared to sugars.
Pharmacological Studies: Investigated for potential analgesic and diuretic properties, dulcin may offer insights into drug development despite its safety concerns .
Metabolic Research: Its ability to manipulate sweetness without caloric content allows researchers to study the effects of sweetness on food intake, appetite regulation, and metabolic responses .
Slightly soluble (NTP, 1992) 0.01 M In water, 1.21 g/L at 21 °C Soluble in 800 parts cold water, 50 parts boiling water, 25 parts alcohol 1.21 mg/mL at 21 °C
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